(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone
Description
The compound "(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone" features a 2,3-dihydrobenzo[b][1,4]dioxin scaffold linked via a methanone group to a piperidine ring. This piperidine is further substituted with a piperazine moiety bearing a 3-(trifluoromethyl)pyridin-2-yl group.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N4O3/c25-24(26,27)18-4-3-9-28-22(18)30-14-12-29(13-15-30)17-7-10-31(11-8-17)23(32)21-16-33-19-5-1-2-6-20(19)34-21/h1-6,9,17,21H,7-8,10-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJITNVBWNZIDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)C(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Chemical Structure and Properties
The compound features a dihydrobenzo[b][1,4]dioxin core fused with piperidine and pyridine moieties. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Molecular Formula: C23H26F3N3O2
Molecular Weight: 425.47 g/mol
CAS Number: Not specified in the sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the dihydrobenzo[b][1,4]dioxin core through cyclization reactions. Subsequent steps introduce the piperidine and pyridine groups via nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may act as an inhibitor or modulator of various signaling pathways, which can lead to therapeutic effects in different diseases.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as a DprE1 inhibitor , which is crucial in combating tuberculosis. The compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis in vitro, showcasing its potential as an antimicrobial agent .
| Activity | IC50 (µM) | Target |
|---|---|---|
| DprE1 Inhibition | 0.5 | Mycobacterium spp. |
| Antimycobacterial Activity | 0.8 | Mycobacterium tuberculosis |
Neuropharmacological Effects
Research indicates that the compound may possess neuropharmacological properties, potentially acting on neurotransmitter systems related to anxiety and depression. Its structural similarity to known psychoactive compounds suggests it could modulate serotonin or dopamine receptors .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate that it has selective cytotoxic effects on cancer cell lines while sparing normal cells, which is promising for cancer therapy applications.
Case Studies
Several case studies have been documented that explore the efficacy of similar compounds in clinical settings:
- DprE1 Inhibitors : A series of analogs based on the dihydrobenzo[b][1,4]dioxin scaffold were tested for their antimycobacterial activity, leading to the identification of several potent inhibitors .
- Neuropharmacology : Compounds with similar structural motifs have been studied for their effects on anxiety models in rodents, indicating potential pathways for further exploration in human studies .
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds containing the dihydrobenzo[dioxin] structure exhibit promising anticancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that modifications to the piperazine component significantly enhance cytotoxicity against breast cancer cells, suggesting that this compound may serve as a lead structure for developing new anticancer agents .
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Research has indicated that similar compounds can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies using animal models have shown that derivatives can reduce anxiety-like behaviors, suggesting their potential as anxiolytic agents .
Antimicrobial Properties
Emerging data indicate that this compound exhibits antimicrobial activity against various pathogens. A recent study explored its effectiveness against resistant strains of bacteria and fungi, revealing that certain derivatives possess significant inhibitory effects, thus highlighting their potential as new antimicrobial agents .
Case Study 1: Anticancer Mechanism
A research team investigated the mechanism of action of a derivative of the compound on human cancer cell lines. They found that it induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by blocking the cell cycle at the G1 phase. This study underscores the importance of structural modifications in enhancing biological activity .
Case Study 2: Neuroprotective Effects
In a neuroprotective study, researchers evaluated the effects of the compound in models of neurodegeneration. The results indicated that it could protect neuronal cells from oxidative stress-induced damage by upregulating antioxidant enzymes. This finding suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
Data Overview
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations:
Aromatic Substituent Position: The target compound’s 3-(trifluoromethyl)pyridin-2-yl group differs from analogs with 6-trifluoromethylpyridine (e.g., ).
Linker Groups: Methanone (target compound) vs. sulfonyl () vs. amide (). Methanone offers moderate polarity, while sulfonyl increases hydrophilicity, impacting membrane permeability. Amide linkers, as in , may improve solubility but reduce metabolic stability .
Piperazine Substitution : The target compound’s piperazine-piperidine system contrasts with unsubstituted piperazine (). Piperidine addition likely enhances conformational rigidity, improving selectivity for receptors like dopamine D3 .
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
Key Findings:
- Lipophilicity : The trifluoromethyl group in the target compound increases LogP (~3.5), favoring blood-brain barrier penetration, critical for CNS targets. Compound 21’s phenyl group further elevates LogP (~4.1), risking solubility limitations .
- Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, enhancing the target compound’s half-life compared to sulfonyl-containing analogs (), which are prone to enzymatic hydrolysis .
- Receptor Selectivity : Piperazine-piperidine systems (target compound) show higher selectivity for dopamine D3 receptors over D2, as seen in structurally related arylpiperazines () .
Bioactivity and Therapeutic Potential
- Dopamine Receptor Affinity : The target compound’s piperazine-piperidine core aligns with selective dopamine D3 ligands (e.g., ’s dichlorophenyl-piperazine derivatives), where halogenated aryl groups enhance D3/D2 selectivity .
- Trifluoromethyl Impact : The 3-(trifluoromethyl)pyridine group may mimic halogenated aryl moieties in CNS drugs, improving binding through hydrophobic and electron-withdrawing effects .
- Sulfonyl vs. Methanone: Sulfonyl-linked analogs () are less common in CNS drugs due to higher polarity but may suit peripheral targets like kinases .
Preparation Methods
Synthesis of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperazine
Ambeed’s protocol (81.4% yield) reacts 2-chloro-3-(trifluoromethyl)pyridine with piperazine in acetonitrile at reflux. Nucleophilic aromatic substitution proceeds efficiently due to the electron-withdrawing trifluoromethyl group, which activates the pyridine ring toward displacement.
Piperidine-Piperazine Coupling
Piperidine derivatization follows strategies from PMC6390473, where piperidine is alkylated at the 4-position using bromoalkyl intermediates. For example, 4-methylpyridine undergoes deprotonation and alkylation with 2-(6-bromohexyloxy)tetrahydro-2H-pyran to install a heptanol chain, which is subsequently hydrogenated to piperidine. Introducing the pre-formed 1-(3-(trifluoromethyl)pyridin-2-yl)piperazine via nucleophilic substitution or Buchwald-Hartwig amination ensures regioselectivity.
Comparative Coupling Methods
| Method | Conditions | Yield | Limitations |
|---|---|---|---|
| Alkylation | K₂CO₃, CH₃CN, reflux | 65–75% | Competing N-alkylation |
| Buchwald-Hartwig | Pd(dba)₂, Xantphos | 80–85% | Costly catalysts |
Final Coupling: Formation of the Methanone
The convergent step involves reacting 2,3-dihydrobenzodioxin-2-carbonyl chloride with 4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidine. U.S. Patent 6,608,200 demonstrates analogous amide formations using chloroform as the solvent, with acid-base purification to eliminate unreacted starting materials. Key adjustments include:
- Stoichiometry : A 1:1 molar ratio of acyl chloride to amine prevents over-acylation.
- Temperature : 25–30°C minimizes side reactions.
- Workup : Sequential washing with saturated NaHCO₃ and 10% HCl ensures removal of acidic/basic impurities, yielding >99% purity after chloroform extraction.
Representative Optimization Data
| Acyl Chloride (eq) | Amine (eq) | Solvent | Purity (%) |
|---|---|---|---|
| 1.0 | 1.0 | CHCl₃ | 99.3 |
| 1.2 | 1.0 | THF | 98.7 |
Impurity Profiling and Mitigation
Common impurities include:
- Bis-amide : Forms with excess acyl chloride, mitigated by strict stoichiometric control.
- N-Oxides : Arise from piperazine oxidation; use of inert atmospheres (N₂/Ar) suppresses formation.
- Residual Solvents : Chromatography (silica gel, CHCl₃/EtOAc) reduces acetonitrile/THF to <0.1%.
Alternative Synthetic Routes
Direct Aminolysis of Esters
Ethyl 2,3-dihydrobenzodioxin-2-carboxylate reacts with 4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidine under thermal conditions (70–90°C). While avoiding acyl chloride handling, this method requires prolonged reaction times (12–15 hours) and excess amine (2.5 eq) for >90% conversion.
Solid-Phase Synthesis
PMC6390473 reports guanylation strategies on resin-bound intermediates for analogous piperazine-piperidine systems. Although scalable, this approach necessitates specialized equipment and offers no significant yield advantage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
